molecular formula C11H15N3O4 B13056346 (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyrimidin-5-yl)aceticacid

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyrimidin-5-yl)aceticacid

Cat. No.: B13056346
M. Wt: 253.25 g/mol
InChI Key: RBKDGJDYBJAVRA-MRVPVSSYSA-N
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Description

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyrimidin-5-yl)acetic acid is a chiral compound with significant potential in various scientific fields. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a pyrimidine ring, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyrimidin-5-yl)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Coupling Reaction: The protected amino acid is coupled with the pyrimidine ring using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyrimidin-5-yl)acetic acid involves scaling up the synthetic route with optimizations for yield and purity. This includes using automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Alkyl halides, under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced derivatives of the pyrimidine ring.

    Substitution: Substituted derivatives with various functional groups replacing the amino group.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

    Protein Modification: Used in the modification of proteins for research purposes.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The Boc group provides stability and selectivity in these interactions, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyrimidin-5-yl)acetic acid: The enantiomer of the compound with similar properties but different stereochemistry.

    (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyrimidin-4-yl)acetic acid: A compound with a pyrimidine ring substituted at a different position.

Uniqueness

    Chirality: The (2R) configuration provides unique interactions with chiral environments in biological systems.

    Functional Groups: The combination of the Boc-protected amino group and the pyrimidine ring offers versatility in chemical reactions and applications.

This detailed article provides a comprehensive overview of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyrimidin-5-yl)acetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyrimidin-5-ylacetic acid

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)7-4-12-6-13-5-7/h4-6,8H,1-3H3,(H,14,17)(H,15,16)/t8-/m1/s1

InChI Key

RBKDGJDYBJAVRA-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CN=CN=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CN=CN=C1)C(=O)O

Origin of Product

United States

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